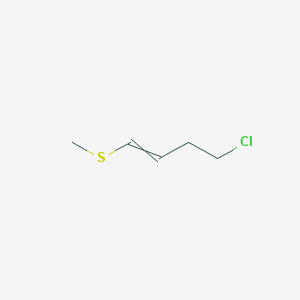
4-Chloro-1-(methylsulfanyl)but-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C5H9ClS. It is a chloroalkene, characterized by the presence of both a chlorine atom and a methylsulfanyl group attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(methylsulfanyl)but-1-ene typically involves the reaction of 4-chlorobut-1-ene with a methylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 4-chlorobut-1-ene reacts with sodium methylthiolate under mild conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-1-(methylsulfanyl)but-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, sodium cyanide, primary and secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 1-(Methylsulfanyl)but-1-ene.
Substitution: Various substituted butenes depending on the nucleophile used.
科学的研究の応用
4-Chloro-1-(methylsulfanyl)but-1-ene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 4-Chloro-1-(methylsulfanyl)but-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
類似化合物との比較
Similar Compounds
4-Chlorobut-1-ene: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
1-(Methylsulfanyl)but-1-ene: Lacks the chloro group, affecting its reactivity towards nucleophiles.
4-Chloro-2-butene: Different position of the chloro group, leading to different reactivity and applications.
Uniqueness
4-Chloro-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a chloro and a methylsulfanyl group, providing a combination of reactivity that is not found in the similar compounds listed above. This dual functionality allows for a wider range of chemical transformations and applications .
特性
CAS番号 |
920492-34-8 |
|---|---|
分子式 |
C5H9ClS |
分子量 |
136.64 g/mol |
IUPAC名 |
4-chloro-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-7-5-3-2-4-6/h3,5H,2,4H2,1H3 |
InChIキー |
KAVRADQDJCHJOT-UHFFFAOYSA-N |
正規SMILES |
CSC=CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![Trimethyl{4-[tri(propan-2-yl)silyl]buta-1,3-diyn-1-yl}silane](/img/structure/B12617234.png)
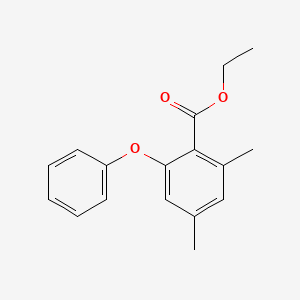
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
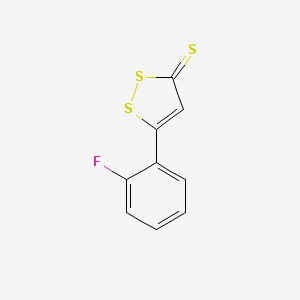
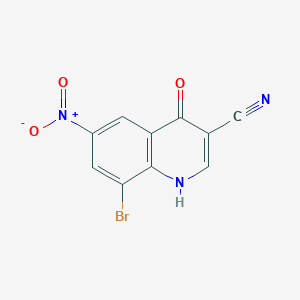
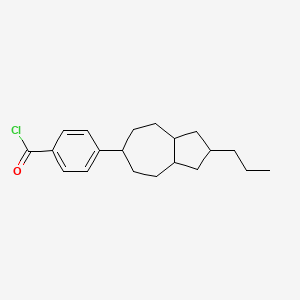
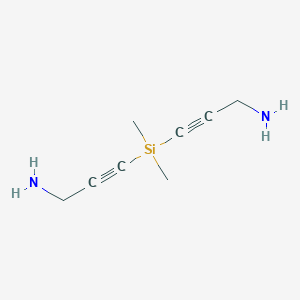
![{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene](/img/structure/B12617272.png)
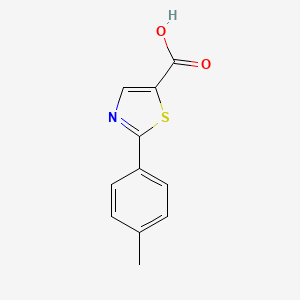

![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
